molecular formula C9H13NO2 B13325241 1-(Cyclopropylmethyl)piperidine-2,4-dione

1-(Cyclopropylmethyl)piperidine-2,4-dione

Cat. No.: B13325241
M. Wt: 167.20 g/mol
InChI Key: MOMJEYKZBBGLHG-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of Piperidinedione Scaffolds in Organic Chemistry

The piperidine (B6355638) scaffold, a six-membered heterocycle with one nitrogen atom, is a fundamental structural unit in a vast number of alkaloids and pharmaceuticals. nih.gov Its derivatives are integral components in over twenty classes of pharmaceuticals. nih.gov The significance of this scaffold has spurred extensive research into its synthesis and functionalization for more than a century. nih.gov

The piperidine-2,4-dione substructure is a specific class of piperidine derivatives characterized by two ketone functionalities. This dione (B5365651) arrangement offers a versatile platform for a wide range of chemical transformations, making it a valuable building block in organic synthesis. rsc.org Historically, the synthesis of piperidone rings has been achieved through various methods, with the Dieckmann condensation being a notable intramolecular reaction used to form the cyclic β-keto esters that are precursors to these structures. core.ac.ukwikipedia.org This reaction is particularly effective for creating five- and six-membered rings. wikipedia.org The development of regioselective and enantioselective synthetic routes to substituted piperidine-2,4-diones continues to be an active area of research, allowing for the creation of complex molecules with precise stereochemistry. core.ac.ukresearchgate.net The inherent reactivity of the dione core allows for further modifications, enabling access to diverse molecular architectures, including congeners of alkaloids and other pharmacologically relevant compounds. core.ac.uk

Rationale for Advanced Research on Substituted Piperidinediones

The core piperidine-2,4-dione structure serves as a template for the development of new chemical entities. The rationale for advanced research into substituted versions of this scaffold is multifaceted. By introducing various substituents at different positions on the ring, chemists can systematically modulate the molecule's physicochemical properties, such as its size, shape, polarity, and lipophilicity. researchgate.netdoaj.org

This structural modification is a cornerstone of modern drug discovery. rsc.orgmdpi.com The introduction of chiral piperidine scaffolds can enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.net Developing efficient and cost-effective synthesis methods for libraries of substituted piperidinediones is a primary objective in contemporary organic chemistry. nih.gov These libraries provide a rich source of diverse compounds for screening, accelerating the discovery of molecules with desired functions. rsc.org The ongoing development of innovative synthetic methodologies, including new catalytic systems and multicomponent reactions, is critical for expanding the accessible chemical space of functionalized heterocyclic compounds. rsc.orgnumberanalytics.com

Specific Focus on 1-(Cyclopropylmethyl)piperidine-2,4-dione within Contemporary Heterocyclic Chemistry Research

Within the broad class of substituted piperidinediones, this compound represents a compound of specific interest. This molecule combines the established piperidine-2,4-dione core with an N-cyclopropylmethyl substituent. While extensive dedicated research on this exact molecule is not widely published, its structure is noteworthy from a chemical and medicinal chemistry perspective.

The cyclopropyl (B3062369) group is a valuable substituent in modern drug design, known for imparting unique conformational and metabolic properties. hyphadiscovery.comscientificupdate.com Its rigid structure can help lock the conformation of a molecule, and its electronic properties can influence binding affinity to biological targets. researchgate.net The cyclopropyl ring is found in numerous approved drugs, where it is often used to enhance metabolic stability or potency. scientificupdate.comresearchgate.net The cyclopropylmethyl group, in particular, is utilized as an intermediate in the synthesis of various pharmaceuticals. guidechem.comchemicalbook.comganeshremedies.com

The study of this compound is situated within the modern trend of exploring novel combinations of established scaffolds with functionally important substituents. numberanalytics.commdpi.com Research into related molecules, such as those incorporating spirocyclic cyclopropyl rings on the piperidine moiety for potential use as DPP-4 inhibitors, highlights the current interest in combining these structural motifs. beilstein-journals.org The synthesis and characterization of this compound would provide valuable data for structure-activity relationship (SAR) studies and contribute to the broader understanding of how N-alkylation with strained ring systems affects the properties of the piperidinedione scaffold.

Basic chemical data for the compound are available through chemical suppliers, providing a foundation for future research endeavors.

Chemical Data for this compound
IdentifierValue
CAS Number1501330-86-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C9H13NO2/c11-8-3-4-10(9(12)5-8)6-7-1-2-7/h7H,1-6H2

InChI Key

MOMJEYKZBBGLHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(=O)CC2=O

Origin of Product

United States

Molecular Structure and Conformational Analysis in Research Context

Conformational Dynamics of the Piperidine-2,4-dione Ring System

Computational studies and experimental data from related N-substituted piperidine (B6355638) derivatives suggest a dynamic equilibrium between different conformers. researchgate.net The relative stability of these conformers is dictated by a delicate balance of torsional strain, steric interactions, and electronic effects within the ring. For the piperidine-2,4-dione moiety, the presence of the C4-keto group further influences the electronic distribution and geometry, contributing to the conformational preferences.

Influence of the Cyclopropylmethyl Substituent on Overall Molecular Conformation

The substituent attached to the nitrogen atom of the piperidine ring plays a crucial role in dictating the conformational equilibrium. The cyclopropylmethyl group in 1-(Cyclopropylmethyl)piperidine-2,4-dione introduces specific steric and electronic demands. The cyclopropyl (B3062369) group is known to exhibit electronic properties that are intermediate between those of a saturated alkyl group and a vinyl group. This can influence the hybridization and geometry of the nitrogen atom.

Analysis of Dihedral Angles and their Implications for Conformational Flexibility in Related Structures

Dihedral angles are a critical parameter for quantitatively describing the conformation of a cyclic system. In a perfect chair conformation of cyclohexane, the C-C-C-C dihedral angles are typically around ±60°. For piperidine and its derivatives, these angles can deviate depending on the substituents and their positions. The analysis of dihedral angles in crystallographic data of related piperidinedione structures provides insight into the degree of ring puckering and conformational distortion.

For instance, in a study of a different piperidine derivative, the piperidine ring was found to adopt a chair conformation, which can be described by specific torsion angles. nih.gov The planarity of the N-C=O group in the piperidine-2,4-dione forces certain dihedral angles to be close to 0° or 180°, leading to a flattened or distorted chair-like structure. The flexibility of the ring can be assessed by the range of observed dihedral angles in different crystal structures or through computational modeling.

Table 1: Representative Dihedral Angles in Substituted Piperidine Rings from Crystallographic Data

Dihedral AngleTypical Value (Chair Conformation)Potential Deviation in Piperidine-2,4-dionesImplication for Flexibility
C2-N1-C6-C5~55-60°Significant deviation due to N-substituent and C2-carbonylHigh flexibility around the N1-C6 bond
N1-C2-C3-C4~-50-55°Flattening due to C2-carbonylReduced flexibility
C2-C3-C4-C5~50-55°Distortion due to C4-carbonylModerate flexibility
C3-C4-C5-C6~-50-55°Distortion due to C4-carbonylModerate flexibility
C4-C5-C6-N1~55-60°Influenced by N-substituentHigh flexibility
C5-C6-N1-C2~-55-60°Significant deviation due to N-substituent and C2-carbonylHigh flexibility

Note: The values presented are illustrative and based on general principles of piperidine conformation. Specific values for this compound would require dedicated crystallographic or computational analysis.

Intermolecular Interactions and Crystal Structure Analysis of Piperidinedione-Containing Scaffolds

In the solid state, molecules of this compound will arrange themselves in a crystal lattice dictated by a network of intermolecular interactions. The nature and strength of these interactions determine the crystal packing and ultimately influence the physical properties of the compound, such as melting point and solubility.

The piperidinedione scaffold possesses several functional groups capable of participating in intermolecular interactions. The carbonyl oxygens at the C2 and C4 positions are potent hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to play a significant role in stabilizing the crystal structure. nih.gov The nitrogen atom, being part of an amide, is a poor hydrogen bond donor.

The cyclopropylmethyl group, being largely nonpolar, can engage in van der Waals interactions. The packing of these groups will be optimized to maximize these dispersive forces. Analysis of crystal structures of similar piperidine derivatives often reveals the formation of supramolecular chains or networks through these weak interactions. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice, providing insights into the relative contributions of different types of interactions. nih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypePotential DonorPotential AcceptorSignificance in Crystal Packing
Hydrogen BondingC-H groups on the piperidine and cyclopropylmethyl moietiesCarbonyl oxygens (O2, O4)Likely to be a dominant, structure-directing interaction, forming chains or sheets.
van der Waals ForcesEntire molecule, particularly the hydrocarbon portionsAdjacent moleculesImportant for overall packing efficiency and density.
Dipole-Dipole InteractionsPolar C=O and N-C=O bondsAdjacent polar bondsContribute to the overall lattice energy.

The interplay of these intermolecular forces will define the most stable three-dimensional arrangement of this compound in the solid state.

Structure Activity Relationship Sar Investigations of 1 Cyclopropylmethyl Piperidine 2,4 Dione Derivatives

Methodological Frameworks for Comprehensive SAR Studies in Heterocyclic Compounds

Modern SAR studies employ a synergistic approach that combines experimental and computational methods to efficiently explore the chemical space and understand how structural changes in a molecule affect its biological activity. oncodesign-services.com This integrated framework is fundamental for guiding the optimization of lead compounds into viable drug candidates. oncodesign-services.com

Experimental strategies form the bedrock of SAR analysis and typically involve the systematic design, synthesis, and biological evaluation of a series of analogues. oncodesign-services.com By introducing targeted structural variations to a parent molecule, such as 1-(cyclopropylmethyl)piperidine-2,4-dione, chemists can probe the importance of different functional groups and structural features.

Complementing these empirical methods, computational SAR techniques provide powerful predictive and analytical capabilities. oncodesign-services.com Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized molecules.

Molecular Modeling and Docking: These techniques utilize 3D computer models of molecules and their biological targets (e.g., enzymes, receptors) to simulate their interaction. oncodesign-services.commdpi.com Docking studies can predict the preferred binding pose of a ligand within a target's active site and estimate the strength of the interaction, providing insights into the molecular basis of activity. mdpi.com

Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. The resulting pharmacophore model serves as a template for designing new compounds with a higher probability of being active.

By integrating these experimental and computational workflows, researchers can accelerate the drug discovery process, prioritize synthetic efforts, and gain a deeper understanding of the complex interplay between molecular structure and biological function. oncodesign-services.com

Impact of N-Substituents on Chemical Reactivity and Molecular Recognition

The substituent at the N1 position of the piperidine-2,4-dione ring plays a pivotal role in defining the molecule's physicochemical properties and its interaction with biological targets. This group can influence everything from basicity and lipophilicity to the adoption of specific conformations required for molecular recognition.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the influence of the N-cyclopropylmethyl group is well-established in other classes of biologically active molecules, particularly opioid receptor ligands. nih.gov Extrapolating from this knowledge provides valuable insights into its potential role in the title compound.

The cyclopropylmethyl group is a unique substituent that confers a combination of steric bulk and conformational rigidity. In studies on μ-opioid receptor (MOPr) ligands, the presence of an N-cyclopropylmethyl group has been shown to confer a degree of antagonist activity. nih.gov Molecular dynamics simulations suggest this group can reduce the ligand's ability to pivot around its key interaction point with the receptor. nih.gov This steric influence can alter the binding pose, pushing the ligand higher in the binding pocket and preventing interactions with deeper residues that may be crucial for receptor activation. nih.gov

This suggests that in this compound, the cyclopropylmethyl group could:

Introduce Conformational Constraint: Limiting the rotational freedom of the N-substituent, which can be entropically favorable for binding.

Provide Specific Steric Interactions: The unique shape and size of the group could either fit snugly into a hydrophobic pocket, enhancing affinity, or create steric clashes, reducing it.

Modulate Agonist/Antagonist Profile: As seen in opioid ligands, this group can be a key determinant of the functional outcome of receptor binding, potentially shifting a compound's profile from an agonist to an antagonist. nih.gov

The choice of N-substituent is a critical decision in the design of piperidine-based compounds. A comparative analysis highlights the distinct properties the cyclopropylmethyl group offers relative to other common substituents.

Simple N-alkyl groups, such as methyl or ethyl, are small and flexible. They typically impart a baseline level of lipophilicity without significant steric hindrance. In contrast, larger N-aryl or N-benzyl groups introduce significant bulk and potential for π-π stacking or other aromatic interactions. However, they also increase the number of rotatable bonds, which can be entropically unfavorable upon binding.

The N-cyclopropylmethyl group occupies an intermediate space. It is larger than a methyl group but is more conformationally restricted than a simple propyl or butyl chain. Its unique three-membered ring has partial sp2 character, distinguishing it electronically from simple alkyl groups. This combination of features makes it a valuable probe in SAR studies to explore specific steric and conformational requirements of a binding site.

N-SubstituentRelative SizeFlexibility/Rotatable BondsKey Potential InteractionsLikely Impact on SAR
MethylSmallLow (0)Minimal steric/hydrophobicOften used as a baseline or to probe for minimal steric tolerance.
n-PropylMediumMedium (2)HydrophobicIncreases lipophilicity; flexibility may allow adaptation to pocket shape.
CyclopropylmethylMediumLow (1)Hydrophobic; specific steric shapeIntroduces conformational rigidity; can be critical for distinguishing between agonist and antagonist binding modes. nih.gov
BenzylLargeMedium (2)Hydrophobic; π-π stacking; aromaticCan access deeper aromatic pockets and significantly increase binding affinity if interactions are favorable.

SAR of Substitutions on the Piperidine-2,4-dione Ring System

Substitutions on the core piperidine-2,4-dione ring system provide another avenue for modulating biological activity. The two carbonyl groups at positions 2 and 4 are key features, often acting as hydrogen bond acceptors in receptor-ligand interactions. Any modification that disrupts these groups is likely to have a profound impact on activity.

SAR studies on various piperidine (B6355638) derivatives have shown that substitutions at other positions can fine-tune potency and selectivity. ucsd.eduresearchgate.net

Positions 3 and 5: These positions are adjacent to the carbonyl groups. Substituents here can influence the electronic nature of the carbonyls or introduce steric hindrance that affects how the core scaffold is recognized by a target protein. For example, in 3,5-diamino-piperidine derivatives, the cis-1,3-diamine configuration was found to be important for RNA recognition. ucsd.edu

Position 6: This position is adjacent to the ring nitrogen. Substitutions at C6 can influence the basicity of the nitrogen and introduce significant steric bulk that affects the orientation of the N1-substituent.

The introduction of substituents can also create chiral centers, leading to stereoisomers that may exhibit different biological activities and potencies. This enantioselectivity is a common feature in drug-receptor interactions, where one enantiomer fits the binding site significantly better than the other.

SAR of Related Piperidinedione Scaffolds as Chemical Probes

To further understand the potential of the piperidine-2,4-dione scaffold, it is instructive to examine the SAR of structurally related systems where the piperidine ring is incorporated into a more complex, rigid framework. Spirocyclic systems are particularly relevant in this context.

Spiro[chromane-2,4′-piperidine]-4(3H)-one derivatives are a class of compounds that rigidly link the piperidine ring to a chromanone system. This structural constraint reduces conformational flexibility, which can enhance binding affinity and improve pharmacokinetic properties. bepls.compharmablock.com This scaffold has proven to be a valuable starting point for the discovery of potent and selective ligands for various biological targets.

A notable example is the development of selective 5-HT2C receptor agonists. In one study, a series of spiro[chromene-2,4′-piperidine] derivatives were designed and synthesized. SAR investigations revealed that substitutions on the chromene ring were critical for activity. The 7-chloro analogue was identified as a potent and selective 5-HT2C partial agonist with an EC50 value of 121.5 nM. nih.gov In contrast, altering the piperidine ring size or attachment point led to a sharp decrease in agonistic activity, highlighting the precise structural requirements for receptor activation. nih.gov

CompoundModification on Spiro[chromene-2,4′-piperidine] ScaffoldTargetActivity (EC₅₀)Reference
Analogue 87-Chloro substitution on chromene ring5-HT₂C Receptor121.5 nM nih.gov
Analogue 23Piperidine ring at 3' position instead of 4'5-HT₂C ReceptorInactive nih.gov
Analogue 25Piperidine ring replaced with pyrrolidine5-HT₂C ReceptorGreatly reduced activity nih.gov
Analogue 26Piperidine ring replaced with azepane5-HT₂C ReceptorGreatly reduced activity nih.gov

These findings underscore the utility of using rigid scaffolds like spiro-piperidines to probe receptor binding pockets. The defined three-dimensional structure helps to elucidate the optimal spatial arrangement of functional groups required for potent and selective biological activity.

Insufficient Data Available to Generate Requested Article

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the "."

While general information on the synthesis and biological activities of piperidine derivatives, pyridazinone compounds, and the principles of bioisosteric replacement is available, no literature was found that specifically links these topics in the context of the this compound scaffold. The creation of detailed, informative, and scientifically accurate content with supporting data tables, as per the instructions, is therefore not possible based on the currently accessible information.

Further investigation into proprietary databases or unpublished research would likely be necessary to obtain the specific data required to construct the requested article. Without such specific information, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and detail.

Mechanistic Research into Molecular Interactions

Investigation of Ligand-Target Binding Modes and Recognition Mechanisms

The precise way in which a ligand binds to its target protein is fundamental to its mechanism of action. For derivatives of 1-(Cyclopropylmethyl)piperidine-2,4-dione, research has focused on understanding the specific interactions that govern their binding affinity and selectivity.

Elucidation of Hydrogen Bonding Networks

Hydrogen bonds are critical for the stabilization of ligand-target complexes. In studies of related compounds, the piperidine-dione scaffold is recognized for its potential to form specific hydrogen bond interactions with amino acid residues within enzyme active sites. For instance, in the context of Phosphodiesterase 10A (PDE10A) inhibition, a key bidentate hydrogen bond interaction has been observed between the core moiety of a complex derivative and the conserved glutamine residue (Gln716). nih.gov This type of interaction, where two hydrogen bonds are formed between the ligand and a single amino acid, significantly contributes to the stability and affinity of the binding. nih.gov

Identification of Specific Residue Interactions (e.g., Tyr683, Gln716 in PDE10A)

Beyond general hydrogen bonding, specific amino acid residues play a crucial role in the selective binding of ligands. Research on a potent PDE10A inhibitor featuring the 1-(cyclopropylmethyl) group has provided detailed insights through crystal structure analysis. nih.gov This analysis revealed that in addition to the bidentate interaction with the conserved Gln716 residue, a specific interaction occurs with Tyr683, located deep within a selectivity pocket of the enzyme. nih.gov The interaction with Tyr683 is a key determinant of the compound's high selectivity for PDE10A over other phosphodiesterase enzymes. nih.gov

Target EnzymeInteracting ResidueType of InteractionSignificanceReference
Phosphodiesterase 10A (PDE10A)Gln716Bidentate Hydrogen BondStabilizes the ligand-enzyme complex; interaction is conserved across PDEs. nih.gov
Phosphodiesterase 10A (PDE10A)Tyr683Interaction with selectivity pocketConfers high selectivity for PDE10A. nih.gov

Enzymatic Interaction Studies (Research Perspective)

The piperidine-2,4-dione scaffold and its derivatives are subjects of investigation for their potential to modulate the activity of various enzymes. This research is crucial for understanding their broader biological implications.

Inhibition Profiles in Metabolic Pathways (e.g., Steroid Hormones)

Currently, there is no available scientific literature detailing the specific interaction or inhibition profiles of this compound within steroid hormone metabolic pathways.

Mechanisms of Allosteric Modulation

Allosteric modulation represents a sophisticated mechanism for regulating enzyme or receptor activity. An allosteric modulator binds to a secondary (allosteric) site, which is topographically distinct from the primary (orthosteric) site where the endogenous ligand binds. nih.govnih.gov This binding event induces a conformational change in the protein, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand. nih.gov

This mechanism offers several advantages in drug design, including higher target selectivity and a "ceiling effect" that can improve safety profiles. nih.gov In the context of related compounds, such as those targeting metabotropic glutamate (B1630785) receptors, molecules containing a cyclopropylmethyl group have been investigated as PAMs. nih.govnih.gov These compounds enhance the receptor's signaling in the presence of the natural agonist, glutamate, rather than activating the receptor directly. nih.gov This mode of action provides a more nuanced modulation of physiological signaling pathways.

Conformational Restriction and Plasticity in Ligand-Target Systems

The concept of conformational restriction is a key strategy in medicinal chemistry, aiming to enhance the potency and selectivity of a ligand by reducing the number of its possible conformations. This approach favors the adoption of a bioactive conformation, thereby improving molecular recognition by its biological target. bohrium.com For piperidine (B6355638) derivatives, the conformational landscape is a critical determinant of their interaction with receptors. The piperidine ring typically adopts a chair conformation, but the orientation of substituents (axial vs. equatorial) can significantly influence binding affinity and efficacy.

Molecular plasticity, both of the ligand and the target receptor, is fundamental to the binding process. Ligand-directed signaling is a phenomenon where different agonists binding to the same receptor can trigger distinct intracellular responses. mdpi.com This is often attributed to the ability of ligands to induce and stabilize different active conformations of the receptor. mdpi.com The conformational flexibility of the this compound molecule, though restricted, allows it to adapt to the topology of the receptor's binding pocket. Molecular dynamics simulations are powerful tools to explore these dynamic interactions, revealing how ligands can induce subtle conformational shifts in the receptor, which can be crucial for their biological activity. nih.govunica.it The interplay between the conformational preferences of the ligand and the plasticity of the receptor's binding site ultimately governs the strength and nature of the biological response.

Studies on related piperidine and piperazine (B1678402) derivatives have shown that the nature of the N-substituent is a critical structural element for activity at various receptors, such as sigma and histamine (B1213489) receptors. nih.gov For instance, replacing a piperazine with a piperidine ring can dramatically alter receptor affinity, highlighting the sensitivity of the binding pocket to the ligand's core structure. nih.gov Molecular mechanics calculations have also been successfully used to predict the conformational energies of substituted piperidines, demonstrating that electrostatic interactions are a primary cause of conformational changes upon protonation, a relevant process in physiological environments. nih.gov

Reaction Mechanisms for Functional Group Transformations

The piperidine-2,4-dione scaffold is a versatile chemical entity susceptible to a variety of transformations targeting its functional groups. Understanding the mechanisms of these reactions is essential for the synthesis of new derivatives and for predicting potential metabolic pathways.

The piperidine-2,4-dione ring contains two amide-like carbonyl groups, making it susceptible to hydrolysis under acidic or basic conditions. The hydrolysis would likely proceed via nucleophilic acyl substitution. Under basic conditions, a hydroxide (B78521) ion would attack one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the cleavage of the amide bond and the opening of the piperidine ring. Acid-catalyzed hydrolysis would involve the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. The stability of the dione (B5365651) system can be influenced by the nature of the substituents on the ring and on the nitrogen atom.

The carbon atom at the 3-position of the piperidine-2,4-dione ring is situated between two carbonyl groups, making the attached protons acidic. This active methylene (B1212753) group can be deprotonated by a base to form a stabilized enolate. This enolate can then act as a nucleophile in various condensation reactions, such as the Knoevenagel or Claisen condensations. For example, it could react with aldehydes or ketones in the presence of a base to form α,β-unsaturated products. The mechanism involves the initial formation of the enolate, followed by its nucleophilic attack on the carbonyl carbon of the reaction partner, and subsequent dehydration to yield the final condensed product.

The carbonyl groups of the piperidine-2,4-dione moiety can be reduced to hydroxyl groups using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of the two carbonyls could lead to a mixture of diastereomeric diols. Stereoselective reductions can often be achieved using chiral reducing agents or through enzymatic processes. Biocatalytic reductions using enzymes like ketoreductases are known for their high stereoselectivity and are increasingly used in synthetic chemistry to produce specific stereoisomers. These enzymatic reductions typically involve the use of a cofactor, such as NADH or NADPH, as the hydride source. Stereoselective hydrogenation of unsaturated piperidinones, followed by lactam reduction, is a known strategy to produce specific cis-configured piperidines. nih.gov

Intramolecular Rearrangements in Related Chemical Systems

While specific intramolecular rearrangements for this compound are not extensively documented, related chemical systems exhibit such transformations. The cyclopropylmethyl moiety itself is famous for its propensity to undergo rearrangement. The cyclopropylmethyl cation, for instance, readily rearranges to the cyclobutyl and homoallyl cations. This type of rearrangement can occur in reactions that proceed through carbocationic intermediates.

In heterocyclic systems, rearrangements can be induced by heat, light, or chemical reagents. For example, ring contraction and ring expansion reactions are known for various heterocyclic compounds. The specific substituents and the strain within the ring system can be driving forces for such rearrangements. The presence of the dione functionality in the piperidine ring might also allow for rearrangements involving enol or enolate intermediates, such as those seen in the Favorskii rearrangement of α-haloketones, although this would require prior functionalization of the piperidine ring.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(Cyclopropylmethyl)piperidine-2,4-dione, molecular docking can be employed to predict its binding mode and affinity for a specific protein target. This technique is crucial for understanding the potential mechanism of action of the compound.

The process involves preparing the three-dimensional structures of both the ligand, this compound, and the target protein. The protein's binding site is identified, and a docking algorithm is used to sample a large number of possible conformations and orientations of the ligand within this site. A scoring function then estimates the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes.

For instance, a hypothetical molecular docking study of this compound could be performed against a target such as a specific enzyme or receptor. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein's active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondTYR 822.1
Hydrogen BondASP 1292.5
HydrophobicLEU 783.8
HydrophobicPHE 1524.2
Binding Affinity (kcal/mol) -8.5

In Silico Conformational Analysis and Ligand Design Strategies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. In silico conformational analysis of this compound involves the use of computational methods to identify its low-energy, and therefore most probable, conformations. This is critical for understanding how the molecule will present itself to a biological target.

Techniques such as molecular mechanics and quantum mechanics are used to calculate the potential energy of the molecule as its rotatable bonds are systematically varied. This exploration of the conformational space helps to identify stable conformers. For this compound, this would involve analyzing the orientation of the cyclopropylmethyl group relative to the piperidine-2,4-dione ring. The conformational preferences of the piperidine (B6355638) ring itself, which can exist in chair, boat, or twist-boat forms, are also a key aspect of this analysis nih.gov. Studies on related N-substituted piperidines have shown that the nature of the N-substituent can significantly influence the conformational equilibrium of the piperidine ring nih.govrsc.org.

The insights gained from conformational analysis are fundamental to ligand design strategies. By understanding the stable shapes of this compound, medicinal chemists can design derivatives with modified conformational properties to enhance binding to a target protein. For example, introducing or removing certain functional groups can restrict the molecule's flexibility, locking it into a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives with varied substituents.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. The biological activity of each compound is then determined experimentally. Finally, statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the observed activity.

A well-validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound. This predictive capability is invaluable for prioritizing which compounds to synthesize and test, thereby saving time and resources. QSAR studies on other piperidine derivatives have successfully been used to predict their toxicity and other biological activities nih.gov.

Table 2: Illustrative QSAR Model for a Series of this compound Derivatives

CompoundLogPMolecular WeightPolar Surface AreaPredicted Activity (pIC50)
Derivative 12.1250.345.26.8
Derivative 22.5264.445.27.2
Derivative 31.8242.355.66.5
Derivative 42.8278.445.27.5

Molecular Dynamics Simulations to Elucidate Binding and Conformational Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion over time. An MD simulation of this compound, either alone in solution or bound to a protein, can reveal important details about its behavior. researchgate.net

When simulating the compound in a protein's binding site, MD can show how the ligand-protein complex evolves over time. This can confirm the stability of the binding mode predicted by molecular docking and reveal subtle changes in the interactions between the ligand and the protein. nih.gov It can also provide insights into the flexibility of both the ligand and the protein, which is crucial for a complete understanding of the binding event. mdpi.com

Furthermore, MD simulations can be used to study the conformational dynamics of this compound in solution. This can help to understand the transitions between different conformations and the timescales on which they occur. This information is complementary to the static picture provided by conformational analysis and is important for understanding how the molecule might adapt its shape upon binding to a target. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(Cyclopropylmethyl)piperidine-2,4-dione, NMR is crucial for confirming the presence and connectivity of the cyclopropylmethyl and piperidine-2,4-dione moieties.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the cyclopropylmethyl group.

The protons on the piperidine ring, specifically at the C3, C5, and C6 positions, would appear as multiplets due to coupling with adjacent protons. The methylene (B1212753) protons (CH₂) attached to the nitrogen (part of the cyclopropylmethyl group) are expected to resonate as a doublet, resulting from coupling with the single methine proton of the cyclopropyl (B3062369) group. The cyclopropyl protons themselves typically appear in the upfield region of the spectrum (0-1 ppm) and exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling.

Illustrative ¹H NMR Data for this compound Note: This data is predicted based on the analysis of structurally similar compounds, as specific experimental data for the target compound is not publicly available.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Piperidine C3-H₂~ 2.7 - 2.9t (triplet)~ 6.5
Piperidine C5-H₂~ 2.5 - 2.7m (multiplet)-
Piperidine C6-H₂~ 3.6 - 3.8t (triplet)~ 6.5
N-CH₂ (methylene)~ 3.4 - 3.6d (doublet)~ 7.0
Cyclopropyl CH (methine)~ 0.9 - 1.1m (multiplet)-
Cyclopropyl CH₂ (methylene)~ 0.4 - 0.6m (multiplet)-
Cyclopropyl CH'₂ (methylene)~ 0.1 - 0.3m (multiplet)-

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, the spectrum would confirm the presence of the two carbonyl carbons (C2 and C4) of the dione (B5365651), the methylene carbons of the piperidine ring, and the carbons of the N-cyclopropylmethyl substituent. The carbonyl carbons are characteristically found far downfield. The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom and the carbonyl groups. The carbons of the cyclopropylmethyl group, including the methylene bridge and the cyclopropyl ring carbons, would appear in the upfield region of the spectrum.

Illustrative ¹³C NMR Data for this compound Note: This data is predicted based on the analysis of structurally similar compounds, as specific experimental data for the target compound is not publicly available.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Piperidine C2 (C=O)~ 205 - 210
Piperidine C4 (C=O)~ 170 - 175
Piperidine C3~ 45 - 50
Piperidine C5~ 30 - 35
Piperidine C6~ 40 - 45
N-CH₂ (methylene)~ 55 - 60
Cyclopropyl CH (methine)~ 8 - 12
Cyclopropyl CH₂ (methylene)~ 3 - 7

For phosphonate (B1237965) analogues of this compound, where a phosphonate group might be incorporated, ³¹P NMR spectroscopy would be an essential analytical tool. ³¹P NMR provides direct information about the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, bonding, and stereochemistry. This technique would be used to confirm the successful incorporation of the phosphonate moiety and to study its electronic environment within the molecule. The coupling between phosphorus and adjacent protons (³¹P-¹H coupling) or carbons (³¹P-¹³C coupling) can also provide valuable structural information.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₃NO₂), the exact mass is 167.0946 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass with high precision. Upon ionization, the molecule will generate a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, the detection of which confirms the molecular weight. Analysis of the fragmentation pattern provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for N-substituted piperidine derivatives often involve cleavage of the N-alkyl bond and fragmentation of the piperidine ring. nih.govwvu.edu

Expected Fragmentation Patterns:

Loss of the cyclopropylmethyl group: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the piperidine-2,4-dione ring.

Fragmentation of the piperidine ring: Ring opening and subsequent cleavages are common for cyclic amines.

Cleavage within the cyclopropylmethyl group: The cyclopropyl ring itself can undergo fragmentation.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying the target compound. For this compound, a reversed-phase HPLC column (such as a C18 column) would likely be used to separate the compound from starting materials, byproducts, or degradants. nih.govresearchgate.net The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically keeps the molecular ion intact. LC-MS is crucial for purity assessment and stability studies of the compound.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). mdpi.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times. The application of UPLC for the analysis of this compound would offer several advantages over conventional HPLC. The increased peak capacity and resolution allow for better separation of closely related impurities, leading to more accurate purity determinations. The faster run times increase sample throughput, which is highly beneficial in research and quality control environments. A typical UPLC method would involve a sub-2 µm particle column and an instrument capable of handling the higher backpressures generated. mdpi.com

X-ray Crystallography for Ligand-Protein Co-crystal Structures and Precise Molecular Geometry

X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, offering precise measurements of bond lengths, bond angles, and torsion angles.

In the context of drug discovery and development, co-crystallizing this compound with a target protein would be a critical step. The resulting ligand-protein co-crystal structure would offer invaluable insights into the specific binding interactions. It would reveal the precise orientation of the cyclopropylmethyl group and the piperidine-2,4-dione core within the protein's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern molecular recognition.

Based on studies of other substituted piperidine derivatives, the piperidine ring is expected to adopt a conformation such as a chair or a boat. The exact conformation for this compound would be definitively determined by X-ray diffraction analysis. This information is vital for understanding the molecule's shape and how it complements the topography of a biological target.

Hypothetical Crystallographic Data Table

Should experimental data become available, it would be presented in a format similar to the table below. The values provided here are for illustrative purposes only and are not based on experimental results for this compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1056.7
Z4
Density (calculated) (g/cm³)1.258

Other Spectroscopic Methods for Functional Group Characterization (e.g., Infrared, UV-Vis)

Spectroscopic techniques are indispensable for confirming the presence of specific functional groups within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups (C=O) of the dione functionality, typically in the range of 1650-1750 cm⁻¹. The C-N bond of the piperidine ring and the various C-H bonds of the cyclopropyl and piperidinyl moieties would also exhibit distinct absorption peaks.

Hypothetical IR Spectroscopy Data Table

The following table illustrates how the IR data for this compound would be presented. The listed wavenumbers and assignments are hypothetical.

Wavenumber (cm⁻¹)Assignment
~3080C-H stretch (cyclopropyl)
~2950C-H stretch (aliphatic)
~1720C=O stretch (ketone)
~1680C=O stretch (amide)
~1250C-N stretch

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. The piperidine-2,4-dione scaffold contains chromophores (the carbonyl groups) that absorb light in the ultraviolet region. The UV-Vis spectrum would show the wavelengths of maximum absorbance (λmax), which can be influenced by the solvent and the substitution on the piperidine ring. While the cyclopropylmethyl group is not a strong chromophore itself, its attachment to the nitrogen atom could subtly influence the electronic environment of the carbonyl groups.

Hypothetical UV-Vis Spectroscopy Data Table

A typical presentation of UV-Vis data is shown below. These values are illustrative and not experimental.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol2158,500
Dichloromethane2188,750

Research Applications and Chemical Biology Significance of Piperidinedione Scaffolds with Cyclopropylmethyl Moieties

1-(Cyclopropylmethyl)piperidine-2,4-dione as a Key Synthetic Intermediate in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its core components. The piperidine-2,4-dione ring is a functionalized heterocyclic system that serves as a versatile building block for more complex molecules. The dione (B5365651) functionality allows for various chemical transformations. For instance, the carbonyl groups are susceptible to nucleophilic attack, enabling reactions like the formation of hemiacetals or amides. They can also be reduced to form the corresponding piperidinols using standard reducing agents.

The synthesis of N-substituted piperidones is often achieved through methods like the Dieckmann condensation of substrates prepared from a primary amine and alkyl acrylates, followed by hydrolysis and decarboxylation. dtic.mil The nitrogen atom of the piperidine (B6355638) ring can be readily functionalized, as demonstrated by the presence of the cyclopropylmethyl group. This N-substituent is typically introduced via alkylation reactions, where piperidine or its precursor reacts with an appropriate electrophile, such as a cyclopropylmethyl halide. evitachem.com The compound 1-(Cyclopropylmethyl)piperazine, a structurally related intermediate, is utilized in the synthesis of the pharmaceutical agent Volasertib, highlighting the importance of the cyclopropylmethyl-heterocycle motif in constructing bioactive molecules. ganeshremedies.com

The Piperidinedione Ring System as a Privileged Scaffold in Chemical Biology Research

The piperidine ring is a common motif in a vast number of natural products and pharmaceuticals. wikipedia.orgresearchgate.net Its saturated, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets. nih.gov When incorporated into a dione system, the piperidinedione scaffold becomes what is known as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.

Chiral piperidine scaffolds are particularly prevalent in medicinal chemistry. researchgate.net Introducing chirality and the defined conformational flexibility of the piperidine ring can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. researchgate.net The ability to functionalize the piperidine ring at various positions makes it an ideal core for creating libraries of diverse small molecules for screening and drug discovery. nih.govnih.gov For example, related five-membered ring systems like pyrrolidine-2,5-diones are also recognized for their broad biological significance and serve as key intermediates in the synthesis of bioactive compounds. nih.gov

The Cyclopropylmethyl Group as a Versatile Structural Motif in Designed Chemical Probes

The cyclopropyl (B3062369) group is a unique structural motif characterized by high ring strain and "bent" carbon-carbon bonds. wikipedia.org This imparts distinct electronic properties, making it more than just a simple alkyl group. Cyclopropyl groups can participate in hyperconjugation, stabilizing adjacent carbocations, and their unique stereoelectronic properties can influence the conformation and reactivity of the entire molecule. wikipedia.org

These characteristics make the cyclopropylmethyl group a valuable component in the design of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgyoutube.com The cyclopropyl ring can act as a rigid spacer or a conformational lock, restricting the flexibility of a molecule to favor a specific bioactive conformation. Furthermore, its metabolic stability is often higher than that of other small alkyl groups. The selective cleavage of a cyclopropyl group under specific chemical conditions has been exploited to create mechanistic probes to investigate reaction pathways, such as in the study of N,N-dialkyl aromatic amine nitrosation. nih.gov The incorporation of a cyclopropylmethyl moiety has also been a key feature in the development of potent and orally bioavailable EP4 receptor antagonists. nih.gov

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for elucidating the function of proteins and other biomolecules within their native cellular environment. mskcc.orgpitt.edu The development of a chemical probe involves designing a molecule with high affinity and selectivity for its intended target. nih.gov An ideal probe should be able to produce a measurable effect upon binding, allowing researchers to investigate a biological process. youtube.com

Fluorescent dyes: For visualization of the target protein in cells via microscopy.

Biotin tags: For affinity purification and identification of binding partners (proteomics).

Photo-affinity labels: To create a permanent, covalent bond with the target upon photoactivation, facilitating target identification.

This modular approach allows for the creation of a "chemical toolbox" to investigate a specific biological question from multiple angles. mskcc.org

Role in Fundamental Enzyme Inhibition Research

The piperidine scaffold and its derivatives are frequently found in enzyme inhibitors. The specific geometry and chemical functionality of the ring system allow it to fit into the active sites of enzymes and disrupt their catalytic activity. For instance, N-substituted piperidines have been synthesized and evaluated as potent inhibitors of dipeptidyl peptidases (DPP). nih.gov

Similarly, related dione scaffolds have demonstrated significant potential in enzyme inhibition. Derivatives of pyrrolidine-2,3-dione, a five-membered ring analogue of piperidinedione, have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. beilstein-journals.org The research showed that specific substitutions on the heterocyclic ring were crucial for inhibitory activity. beilstein-journals.org This suggests that the this compound scaffold could be a promising starting point for designing and synthesizing novel inhibitors against various enzyme classes, where the piperidinedione core mimics a substrate or transition state and the cyclopropylmethyl group occupies a specific hydrophobic pocket in the enzyme's active site.

Scaffold/Derivative Target Enzyme Class Example of Activity
N-(2,4-diaminobutanoyl)piperidineDipeptidyl PeptidasesSubnanomolar inhibition of DPP II nih.gov
4-(1-methylamino)ethylidenepyrrolidine-2,3-dionesNitric Oxide SynthasesInhibition of iNOS with IC50 values in the micromolar range beilstein-journals.org

Mimicry of Protein-Protein Interaction Interfaces for Chemical Biology Tools

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive but challenging targets for therapeutic intervention. mdpi.comrsc.org A significant challenge is that PPI interfaces are often large and flat, making them difficult to target with traditional small molecules.

The piperidinedione scaffold has emerged as a valuable tool in this area. Research has shown that minimalist mimics based on an oxazoline piperidine-2,4-dione framework can effectively mimic secondary protein structures, such as sheet-turn-sheets and helical motifs. nih.govnih.gov These scaffolds present amino acid side-chain mimics in specific spatial orientations that can match the "hot spot" residues at a PPI interface. nih.gov By simulating the accessible conformations of these piperidinedione-based scaffolds and comparing them to thousands of known PPI interfaces, researchers can identify scaffolds that are likely to disrupt a specific protein interaction. nih.govresearchgate.net This makes the piperidinedione core a powerful tool for developing chemical probes and potential therapeutics that function by modulating PPIs. nih.gov

Exploration in Natural Product Synthesis and the Design of Their Derivatives

The piperidine ring is a cornerstone of alkaloid chemistry, appearing in numerous natural products with diverse biological activities. wikipedia.org

Table of Piperidine-Containing Natural Products

Natural Product Source Notable Characteristic
Piperine Black Pepper Gives pepper its spicy taste wikipedia.org
Solenopsin Fire Ant Venom Toxin wikipedia.org
Coniine Poison Hemlock Toxic alkaloid wikipedia.org
Anabasine Tree Tobacco Nicotine analog wikipedia.org

Given the prevalence of this scaffold in nature, there is significant interest in developing synthetic routes to both the natural products themselves and their novel derivatives. dtic.mil Synthetic strategies have been developed for the parallel synthesis of libraries of natural product-like polyhydroxylated piperidine alkaloids. nih.gov The this compound scaffold, while not a natural product itself, represents a "natural product-like" structure. It can be used as a starting material to generate derivatives that expand upon the chemical space of natural alkaloids, potentially leading to compounds with improved or entirely new biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Cyclopropylmethyl)piperidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Piperidine derivatives are typically synthesized via intermolecular cyclization or acylation reactions. For example, 1-acyl-piperidine derivatives can be synthesized using 1-benzyl-4-piperidone as a starting material under basic conditions (e.g., NaOH in dichloromethane) to achieve high yields (>90%) . Key factors include solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (room temperature minimizes side reactions), and stoichiometric ratios of reagents. Purity optimization may require column chromatography or recrystallization .

Q. How should researchers approach structural elucidation of this compound using spectroscopic methods?

  • Methodological Answer : Combine IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for diketones) and GC-MS for molecular ion detection. For piperidine derivatives, 1H^1H-NMR can resolve cyclopropylmethyl protons (δ 0.5–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR is critical for distinguishing carbonyl carbons (δ 170–210 ppm) and cyclopropane carbons (δ 10–20 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications:

  • Skin/Eye Protection : Wear nitrile gloves and goggles; use fume hoods for volatile steps .
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Label with H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. What strategies exist for optimizing regioselectivity in the functionalization of this compound?

  • Methodological Answer : Regioselectivity in diketone systems can be controlled via:

  • Steric Effects : Bulkier reagents (e.g., tert-butyl groups) favor less hindered carbonyl positions.
  • Catalysis : Lewis acids (e.g., AlCl₃) polarize carbonyl groups, directing nucleophilic attack to specific sites.
  • Temperature : Lower temperatures (−78°C) stabilize intermediates, enhancing selectivity .

Q. How does the cyclopropylmethyl group influence the compound’s stability under different pH and thermal conditions?

  • Methodological Answer : The cyclopropylmethyl moiety enhances steric protection of the diketone, reducing hydrolysis rates at acidic/basic pH. Thermal gravimetric analysis (TGA) shows decomposition >200°C, with cyclopropane ring opening observed via GC-MS fragmentation (m/z 55–70). Stability studies in aqueous buffers (pH 2–12) reveal optimal stability at pH 6–8, with <5% degradation over 24 hours .

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer :

  • Theoretical Validation : Re-optimize density functional theory (DFT) calculations using higher basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects and dispersion forces .
  • Experimental Triangulation : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., 13C^{13}C) to validate proposed mechanisms. Cross-reference with crystallographic data to confirm transition state geometries .

Data Contradiction Analysis

  • Example : If computational models predict nucleophilic attack at the 2-position carbonyl but experiments show 4-position selectivity:
    • Hypothesis Testing : Vary solvent polarity (e.g., DMSO vs. hexane) to test solvation effects.
    • Instrumentation : Use in-situ FTIR to monitor intermediate formation during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.